4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an oxazole ring
Preparation Methods
The synthesis of 4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino acid with the Fmoc group, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of reagents such as isobutoxycarbonyl chloride (IBC-Cl) and sodium azide (NaN3) under controlled temperature and pH conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can act as a protecting group, allowing selective reactions at other sites of the molecule. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid include:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound also contains the Fmoc group and is used in peptide synthesis.
Fmoc-D-N-Me-Nva-OH: Another Fmoc-protected amino acid derivative used in peptide synthesis.
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Similar in structure and used for similar applications.
The uniqueness of this compound lies in its combination of the cyclopropyl group, oxazole ring, and Fmoc group, which provides distinct chemical properties and reactivity .
Properties
Molecular Formula |
C22H18N2O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C22H18N2O5/c25-20(26)19-18(12-9-10-12)23-21(29-19)24-22(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,25,26)(H,23,24,27) |
InChI Key |
TYTGKULWGSHIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(OC(=N2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.